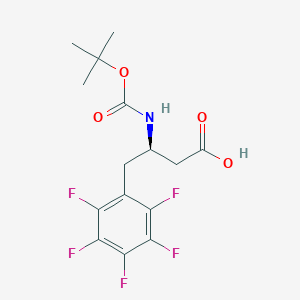

(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

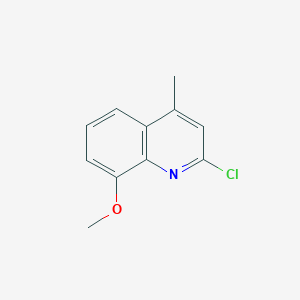

(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid, often abbreviated as (R)-3-TBA-4-PFBA, is an organic compound that has been studied for its unique properties and potential applications in various scientific research fields. The compound has a unique structure with a tertiary amine group, a tert-butoxycarbonyl group, and a perfluorophenyl group. This structure makes it a useful reagent for the synthesis of various compounds and has been used in a variety of research applications.

科学的研究の応用

Asymmetric Hydrogenation and Amino Acid Pharmacophore

(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid has been synthesized through asymmetric hydrogenation, which is useful in creating a beta-amino acid pharmacophore. This process involves using chiral ferrocenyl ligands and achieving high enantiomeric excess, indicating its potential in stereo-specific synthesis (Kubryk & Hansen, 2006).

Synthesis of Peptide Analogs and NMR Applications

This compound has been instrumental in the synthesis of perfluoro-tert-butyl hydroxyproline, which has two distinct conformational preferences and is sensitively detected by 19F NMR. This suggests its utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Synthesis of Unsaturated β-Amino Acid Derivatives

The compound has been used in the synthesis of unsaturated β-amino acid derivatives, showcasing its role in creating complex organic molecules with specific stereochemistry (Davies, Fenwick, & Ichihara, 1997).

Organic Syntheses and Protecting Groups

It has also been applied in various organic syntheses, particularly as a protecting group in complex organic molecules. This function is critical in multi-step syntheses where selectivity and protection of certain functional groups are essential (Linder, Steurer, & Podlech, 2003).

N-tert-Butoxycarbonylation and Catalysis

The compound is significant in the N-tert-butoxycarbonylation of amines, a process catalyzed by commercially available heteropoly acids. This showcases its role in the efficient and environmentally benign synthesis of N-Boc derivatives, which are crucial in peptide synthesis (Heydari et al., 2007).

特性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F5NO4/c1-15(2,3)25-14(24)21-6(5-8(22)23)4-7-9(16)11(18)13(20)12(19)10(7)17/h6H,4-5H2,1-3H3,(H,21,24)(H,22,23)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJBNSOJUYXDRT-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901126610 |

Source

|

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid | |

CAS RN |

269398-93-8 |

Source

|

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269398-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

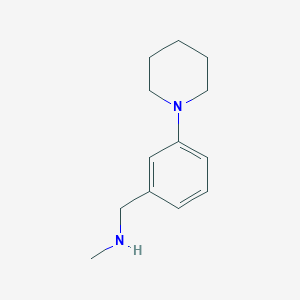

![[4-(Piperidin-1-ylmethyl)phenyl]methanol](/img/structure/B1365428.png)

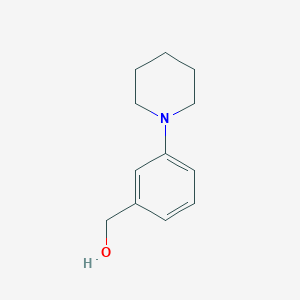

![Thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1365431.png)

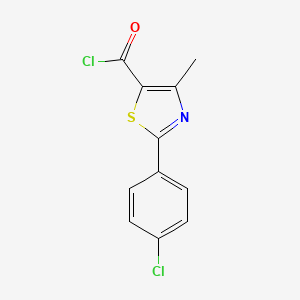

![1-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B1365444.png)

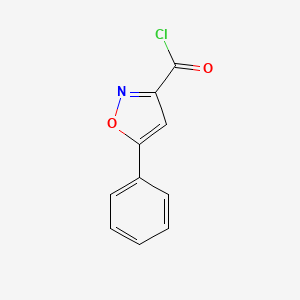

![(E)-4-[2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365450.png)

![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)